(R)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
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Overview
Description
2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluorine atom to the phenol ring using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amino Group Introduction: The amino group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxyl Group Addition: The hydroxyl group is introduced via a hydroxylation reaction, typically using hydrogen peroxide or another oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorophenol: Lacks the hydroxyl group on the ethyl chain.
4-Fluoro-2-hydroxyphenethylamine: Similar structure but with different functional group positions.
2-Hydroxy-4-fluoroaniline: Similar but lacks the ethyl chain.
Uniqueness
2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a hydroxyl group on the ethyl chain, along with the fluorine atom on the phenol ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChI Key |
CHCIOONVAWWDES-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)O |
Origin of Product |
United States |
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